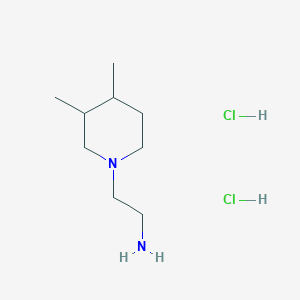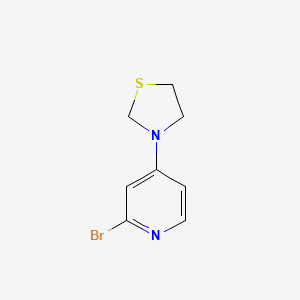
6-Bromo-1-chloro-5-fluoroisoquinoline
Übersicht
Beschreibung
6-Bromo-1-chloro-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 6-Bromo-1-chloro-5-fluoroisoquinoline is 1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Bromo-1-chloro-5-fluoroisoquinoline is a yellow solid . It has a molecular weight of 260.49 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
6-Bromo-1-chloro-5-fluoroisoquinoline: is a compound that has garnered interest due to its potential in pharmaceuticals. The presence of halogens like bromine, chlorine, and fluorine can significantly impact the biological activity of molecules . This compound could be used as a building block in the synthesis of various pharmaceuticals, especially where the introduction of fluorine atoms is known to enhance bioactivity and metabolic stability .
Materials Science
In the realm of materials science, 6-Bromo-1-chloro-5-fluoroisoquinoline may be utilized in the development of new materials with unique properties. The compound’s halogen atoms could be involved in halogen bonding, which is crucial for constructing supramolecular structures that have applications in creating novel materials .
Agricultural Science
The application of 6-Bromo-1-chloro-5-fluoroisoquinoline in agricultural science could be in the synthesis of agrochemicals. The structural motifs present in the compound are often found in molecules with herbicidal, fungicidal, and insecticidal properties .
Analytical Chemistry
In analytical chemistry, derivatives of 6-Bromo-1-chloro-5-fluoroisoquinoline could be used as standards or reagents. Their distinct spectroscopic signatures can aid in the development of analytical methods for detecting complex molecules .
Organic Synthesis
This compound is valuable in organic synthesis, serving as a precursor or intermediate in the construction of complex organic molecules. Its halogen atoms are reactive sites that can be used in various organic reactions to build larger, more complex structures .
Supramolecular Chemistry
6-Bromo-1-chloro-5-fluoroisoquinoline: can play a role in supramolecular chemistry, where it may be used to design molecules that can form host-guest complexes. Such complexes are fundamental in the development of molecular machines and sensors .
Bioactivity Studies
The compound’s potential bioactivity makes it a candidate for studies in medicinal chemistry. Researchers could explore its interaction with biological targets, which could lead to the discovery of new drugs .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, particularly in the development of OLEDs, 6-Bromo-1-chloro-5-fluoroisoquinoline could be investigated for its light-emitting properties. Fluorinated compounds are known to influence the emission characteristics of organic molecules, which is crucial for the performance of OLEDs .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been used as a reactant in the preparation of phenylimidazoles , which are known to be antagonists of the Smoothened (SMO) receptor . The SMO receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.
Mode of Action
As a reactant in the synthesis of phenylimidazoles , it may contribute to the antagonistic activity of these compounds against the SMO receptor. Antagonists of the SMO receptor inhibit the Hedgehog signaling pathway, thereby regulating cell growth and differentiation.
Biochemical Pathways
6-Bromo-1-chloro-5-fluoroisoquinoline, through its role in the synthesis of phenylimidazoles , may affect the Hedgehog signaling pathway. This pathway is crucial for many aspects of development, stem cell maintenance, and tissue regeneration. When dysregulated, it can lead to various diseases, including cancer.
Result of Action
As a reactant in the synthesis of phenylimidazoles , it may contribute to the inhibition of the Hedgehog signaling pathway, thereby regulating cell growth and differentiation.
Eigenschaften
IUPAC Name |
6-bromo-1-chloro-5-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-2-1-6-5(8(7)12)3-4-13-9(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXTOJIUWLACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-chloro-5-fluoroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



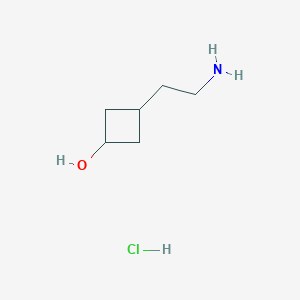
![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)
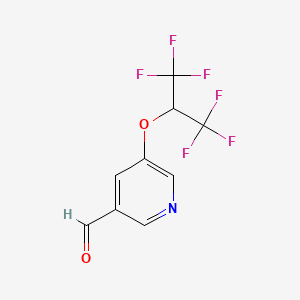

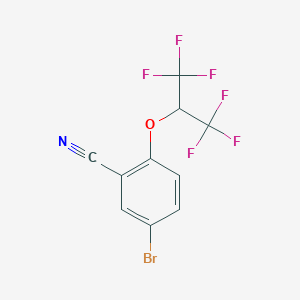
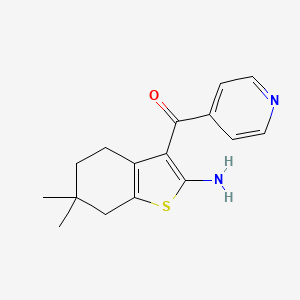
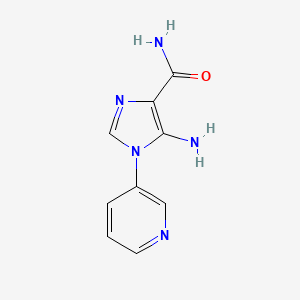
![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)
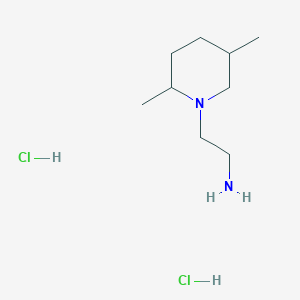
![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
